molecular formula C18H22BrN5O3 B12514727 3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea

3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea

Cat. No.: B12514727
M. Wt: 436.3 g/mol
InChI Key: SYYBDNPGDKKJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-yl)urea is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway , which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of BCR-mediated signaling. Its primary research value lies in the investigation of B-cell driven pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. By specifically targeting BTK, this inhibitor allows researchers to precisely dissect the role of B-cell signaling in disease models, providing a critical tool for evaluating the therapeutic potential of BTK pathway modulation and for understanding mechanisms of drug resistance. The morpholino and pyrazine containing structure of this compound is designed to optimize potency, selectivity, and pharmacokinetic properties , making it a valuable candidate for preclinical in vitro and in vivo studies.

Properties

IUPAC Name

1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBDNPGDKKJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into two primary intermediates (Figure 1):

  • 5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)aniline : A substituted phenyl ring with bromo, methyl, and morpholinylmethoxy groups.
  • 5-Methylpyrazin-2-amine : A methyl-substituted pyrazine ring.

The urea linkage connects these intermediates, typically formed via reaction between an amine and an isocyanate or carbamate.

Synthesis of Key Intermediates

Preparation of 5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)aniline

Bromination and Alkylation of Phenol Derivatives
  • Starting Material : 2-Hydroxy-4-methylphenol.
  • Bromination : Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 5, yielding 5-bromo-2-hydroxy-4-methylphenol.
  • Morpholinylmethoxy Introduction :
    • Step 1 : Activation of the hydroxyl group as a mesylate (using methanesulfonyl chloride) or conversion to a triflate.
    • Step 2 : Nucleophilic substitution with (S)-morpholin-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) forms the morpholinylmethoxy group.
  • Nitration and Reduction : Alternatively, nitration followed by catalytic hydrogenation (H₂/Pd-C) yields the aniline.
Stereochemical Control

The (S)-configuration at the morpholine moiety is achieved using enantiomerically pure (S)-morpholin-2-ylmethanol, synthesized via asymmetric hydrogenation or resolution techniques.

Preparation of 5-Methylpyrazin-2-amine

Pyrazine Ring Formation
  • Condensation Reaction : Reaction of α-diketones with ammonia derivatives forms the pyrazine core. For example, condensation of 2,5-hexanedione with ammonium acetate yields 5-methylpyrazine.
  • Amination : Direct amination at position 2 via Chichibabin reaction or palladium-catalyzed coupling (Buchwald-Hartwig) introduces the amine group.

Urea Bond Formation

Isocyanate-Mediated Coupling

  • Step 1 : Conversion of 5-methylpyrazin-2-amine to 5-methylpyrazin-2-yl isocyanate using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.
  • Step 2 : Reaction with 5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)aniline in tetrahydrofuran (THF) at 0–25°C yields the urea product (Figure 2).

Reaction Conditions :

Parameter Value
Solvent THF
Temperature 0–25°C
Catalyst None
Yield 65–78%

Carbonyldiimidazole (CDI) Activation

  • Step 1 : Activation of 5-methylpyrazin-2-amine with CDI in THF generates an imidazolide intermediate.
  • Step 2 : Reaction with the phenyl aniline at 60°C forms the urea bond.

Reaction Conditions :

Parameter Value
Solvent THF
Temperature 60°C
Reaction Time 12 h
Yield 70–82%

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (purity >98%).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.27 (s, 1H, pyrazine-H), 6.41 (s, 1H, phenyl-H), 4.85 (br s, 1H, NH), 3.72–3.68 (m, 4H, morpholine-H).
  • LC-MS : m/z 436.3 [M+H]⁺.

Optimization and Industrial Scale-Up

Process Optimization

  • Solvent Selection : Replacement of THF with 2-MeTHF improves reaction safety and yield.
  • Catalysis : Use of Pd(OAc)₂/Xantphos in Buchwald couplings enhances efficiency (yield: 85–90%).

Industrial Production

  • Continuous Flow Chemistry : Reduces reaction time and improves consistency.
  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures purity >99%.

Chemical Reactions Analysis

Types of Reactions: Rabusertib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

Rabusertib exerts its effects by selectively inhibiting CHK1, a key kinase involved in the DNA damage response. By inhibiting CHK1, Rabusertib prevents the repair of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism makes it particularly effective in combination with DNA-damaging agents, enhancing their cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: Urea-Pyrazine/Morpholine Hybrids

1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)
  • Structure : Shares a urea-pyrazine backbone but replaces the morpholinylmethoxy-phenyl group with a trifluoromethylbenzyl moiety.
  • Key Difference : BPU lacks the morpholine-derived oxygen-rich pharmacophore, which may reduce its kinase selectivity compared to Rabusertib .
4-(5-Bromo-2-pyrazinyl)morpholine
  • Structure : Contains the pyrazine-morpholine motif but lacks the urea and brominated phenyl groups.
  • Highlights the importance of the urea linker in Rabusertib’s target binding .

Halogenated Urea Derivatives

1-(4-Bromophenyl)-3-(1H-indazol-3-yl)urea
  • Structure : Brominated phenyl group linked to indazole via urea.
  • Activity : Reported as a kinase inhibitor but with unspecified targets. The indazole moiety may confer distinct binding interactions compared to Rabusertib’s pyrazine .
Chloro vs. Bromo Isostructural Derivatives
  • Example : Compounds 4 (Cl) and 5 (Br) from .
  • Comparison : Bromo derivatives (e.g., Rabusertib) often exhibit enhanced binding affinity due to higher molecular polarizability compared to chloro analogs. This trend is observed in antimicrobial thiazole-triazole hybrids .

Urea-Based Therapeutics with Divergent Targets

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (Compound 7)
  • Structure : Urea core with pyrrole-carbonyl and methoxyphenyl groups.
  • Activity : Inhibits platelet aggregation and arterial thrombosis in rabbits.
  • Key Difference : Targets cardiovascular pathways rather than kinases, underscoring the structural versatility of urea derivatives .

Data Tables

Table 2: Impact of Halogen Substitution on Bioactivity

Compound Type Halogen Bioactivity Trend Example Reference
Thiazole-triazole hybrids Cl Moderate antimicrobial Compound 4 ()
Thiazole-triazole hybrids Br Enhanced antimicrobial Compound 5 ()
Urea-Chk1 inhibitors Br High Chk1 selectivity Rabusertib

Biological Activity

3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea, commonly known as Rabusertib, is a small molecule inhibitor primarily targeting the cell cycle checkpoint kinase 1 (CHK1). This compound has garnered attention in cancer research due to its potential therapeutic applications in treating various malignancies, including solid tumors and specific types of advanced cancers. This article delves into the biological activity of Rabusertib, examining its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea
  • Molecular Formula : C18H22BrN5O3
  • Molecular Weight : 436.3 g/mol

Rabusertib functions as a selective inhibitor of CHK1, a crucial kinase involved in the DNA damage response pathway. By inhibiting CHK1, Rabusertib disrupts the repair mechanisms of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism enhances the efficacy of DNA-damaging agents used in chemotherapy, making it a valuable candidate for combination therapies.

Antitumor Effects

Rabusertib has been extensively studied for its antitumor properties. It has shown promising results in preclinical and clinical trials:

  • In vitro Studies : Research indicates that Rabusertib significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that Rabusertib enhances the cytotoxic effects of agents like gemcitabine in pancreatic cancer cells .
  • Clinical Trials : Rabusertib has been evaluated in several clinical trials for its effectiveness against solid tumors and hematological malignancies. Results from these trials suggest that it can improve treatment outcomes when combined with standard chemotherapy regimens .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Some studies have explored the potential of Rabusertib as an AChE inhibitor, which may contribute to its overall pharmacological profile. However, the primary focus remains on its role as a CHK1 inhibitor .

Case Study 1: Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)

A clinical study investigated the use of Rabusertib in combination with carboplatin and paclitaxel for patients with advanced NSCLC. The results indicated improved progression-free survival rates compared to historical controls receiving chemotherapy alone. Patients reported manageable side effects, highlighting Rabusertib's potential as an adjunct therapy .

Case Study 2: Pancreatic Cancer Treatment

In a Phase I clinical trial targeting pancreatic cancer, patients treated with Rabusertib alongside gemcitabine showed enhanced tumor response rates. The study emphasized the importance of CHK1 inhibition in overcoming resistance mechanisms commonly associated with pancreatic tumors .

Pharmacokinetics and Safety Profile

Rabusertib demonstrates favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life that supports its use in combination therapies. Safety assessments from clinical trials indicate that while some adverse effects are associated with its use (e.g., gastrointestinal disturbances), they are generally mild and reversible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.